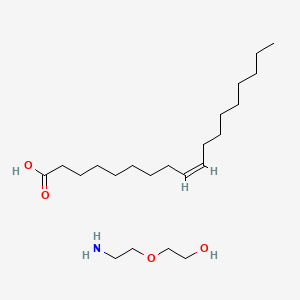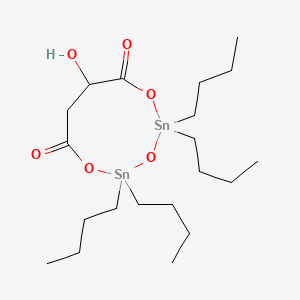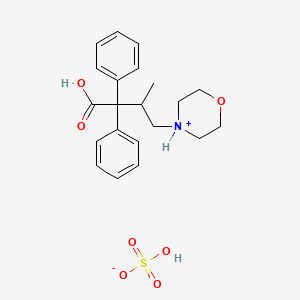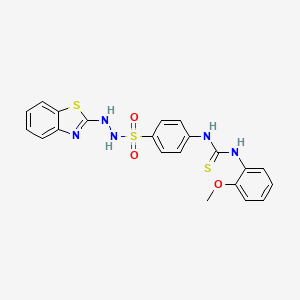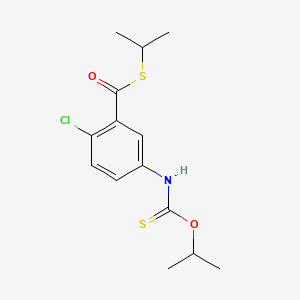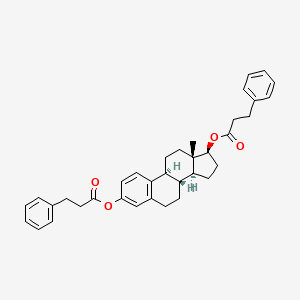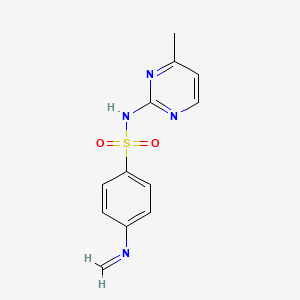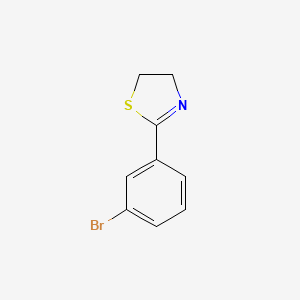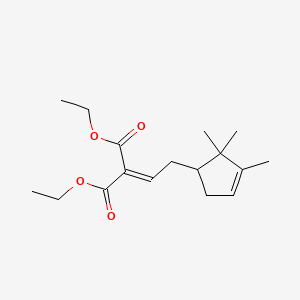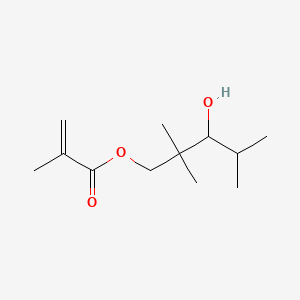
2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol is a chemical compound commonly used in various industrial applications. It is known for its role as a coalescing agent in paints and printing inks, where it helps to reduce the minimal film forming temperature during latex film preparation . This compound is also referred to as a volatile organic compound (VOC) due to its ability to evaporate and contribute to air pollution .
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol involves the esterification of 2-Propenoic acid, 2-methyl- with 2,2,4-trimethyl-1,3-pentanediol. This reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods often involve large-scale esterification processes, where the reactants are mixed in specific ratios and heated to facilitate the reaction .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol primarily involves its role as a coalescing agent. It reduces the minimal film forming temperature, allowing latex particles to coalesce and form a continuous film at lower temperatures . This process is crucial in the formation of high-quality coatings and films. The molecular targets and pathways involved in this mechanism are related to the physical properties of the latex particles and the interactions between the coalescing agent and the polymer matrix .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: This compound is also used as a coalescing agent in paints and coatings. It has similar properties but may differ in its effectiveness and environmental impact.
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol: Another ester used in similar applications, but with different physical and chemical properties.
The uniqueness of this compound lies in its specific balance of volatility, coalescing ability, and compatibility with various polymer systems .
Properties
CAS No. |
29595-58-2 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(3-hydroxy-2,2,4-trimethylpentyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8,10,13H,3,7H2,1-2,4-6H3 |
InChI Key |
JHPBZFOKBAGZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


